molecular formula C25H31N3O B295918 5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295918
M. Wt: 389.5 g/mol
InChI Key: KOCPDGDWWWLEIL-NMWGTECJSA-N
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Description

5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoline derivatives This compound is characterized by its unique structure, which includes a benzylidene group, a dibutylamino group, and a 4-methylphenyl group attached to an imidazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-(dibutylamino)ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazoline ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazoline ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced imidazoline derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one can be compared with other imidazoline derivatives, such as:

    2-(4-Methylphenyl)-2-imidazoline: Similar structure but lacks the dibutylamino and benzylidene groups.

    2-(Dibutylamino)-2-imidazoline: Similar structure but lacks the 4-methylphenyl and benzylidene groups.

    4-Benzylidene-2-imidazoline: Similar structure but lacks the 4-methylphenyl and dibutylamino groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(dibutylamino)-3-(4-methylphenyl)imidazol-4-one

InChI

InChI=1S/C25H31N3O/c1-4-6-17-27(18-7-5-2)25-26-23(19-21-11-9-8-10-12-21)24(29)28(25)22-15-13-20(3)14-16-22/h8-16,19H,4-7,17-18H2,1-3H3/b23-19-

InChI Key

KOCPDGDWWWLEIL-NMWGTECJSA-N

SMILES

CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C

Isomeric SMILES

CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C

Canonical SMILES

CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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